![molecular formula C22H41N5O2 B14271179 N-[14-(4-Butylphenoxy)-3,6,9,12-tetraazatetradecan-1-YL]acetamide CAS No. 139610-48-3](/img/structure/B14271179.png)
N-[14-(4-Butylphenoxy)-3,6,9,12-tetraazatetradecan-1-YL]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[14-(4-Butylphenoxy)-3,6,9,12-tetraazatetradecan-1-YL]acetamide: , also known by its chemical formula C₂₂H₄₁N₅O₂ , is a synthetic compound with interesting properties. Let’s explore its preparation methods, chemical reactions, applications, mechanism of action, and comparisons with similar compounds.
Preparation Methods
Synthetic Routes::
Condensation Reaction:
- Industrial-scale production methods involve large-scale synthesis using optimized conditions.
- Precursor chemicals are sourced, and the reactions are scaled up for efficiency.
Chemical Reactions Analysis
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidation states.
Substitution: Substitution reactions can occur at the butylphenoxy group or the acetamide moiety.
Common Reagents: Oxidizing agents (e.g., hydrogen peroxide), acid chlorides (for substitution), and base (for deprotonation).
Major Products: Oxidized derivatives, substituted analogs, and acetylated forms.
Scientific Research Applications
Chemistry: Used as a ligand in coordination chemistry studies due to its macrocyclic structure.
Biology: Investigated for potential biological activities, such as enzyme inhibition or metal binding.
Medicine: Research into its pharmacological properties, including potential drug candidates.
Industry: Applications in catalysis, materials science, and supramolecular chemistry.
Mechanism of Action
Molecular Targets: Interaction with metal ions (e.g., copper, zinc) due to its tetraazamacrocyclic structure.
Pathways: Modulation of metal-dependent enzymes or receptors.
Comparison with Similar Compounds
Unique Features: The combination of the butylphenoxy group and the tetraazamacrocyclic backbone sets it apart.
Similar Compounds: Other tetraazamacrocycles, such as cyclam and DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid).
Remember that this compound’s properties and applications continue to be explored, making it an exciting area of research
Properties
CAS No. |
139610-48-3 |
|---|---|
Molecular Formula |
C22H41N5O2 |
Molecular Weight |
407.6 g/mol |
IUPAC Name |
N-[2-[2-[2-[2-[2-(4-butylphenoxy)ethylamino]ethylamino]ethylamino]ethylamino]ethyl]acetamide |
InChI |
InChI=1S/C22H41N5O2/c1-3-4-5-21-6-8-22(9-7-21)29-19-18-26-15-14-24-11-10-23-12-13-25-16-17-27-20(2)28/h6-9,23-26H,3-5,10-19H2,1-2H3,(H,27,28) |
InChI Key |
GKXPLBHQIZZBHD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=C(C=C1)OCCNCCNCCNCCNCCNC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N-Bis(4-ethylphenyl)[1,1'-biphenyl]-4-amine](/img/structure/B14271097.png)
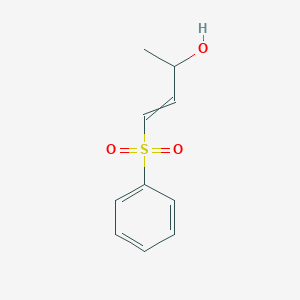
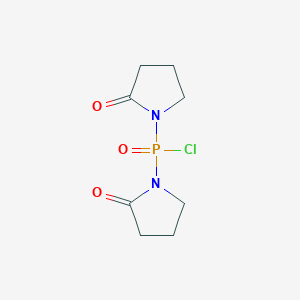
![Propanedinitrile, [4-(trifluoromethyl)phenyl]-](/img/structure/B14271105.png)
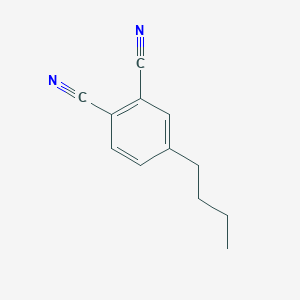
![Phenol, 2-[(1H-indazol-5-ylimino)methyl]-](/img/structure/B14271121.png)
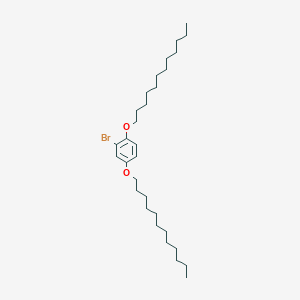
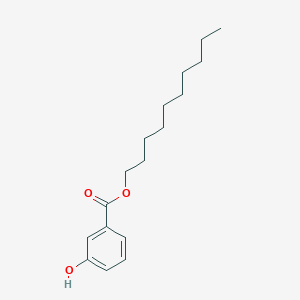
![2,2'-{Sulfanediylbis[(2H-1,3-dithiol-4-yl-2-ylidene)]}bis(2H-1,3-dithiole)](/img/structure/B14271144.png)
![1-[2-(2,6-Dimethylphenyl)ethyl]-2,7-dimethylnaphthalene](/img/structure/B14271151.png)
![2-{[tert-Butyl(dimethyl)silyl]oxy}-N-hydroxyethan-1-amine](/img/structure/B14271154.png)
![[1-Methoxy-2-(methoxymethyl)-3-methylbutan-2-yl]cyclopentane](/img/structure/B14271156.png)
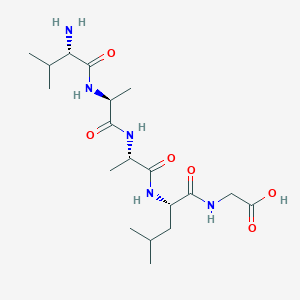
![Benz[h]isoquinoline, 3,4-dihydro-3,3-dimethyl-, 2-oxide](/img/structure/B14271171.png)
